molecular formula C11H7Cl2NO3 B194086 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 3919-76-4

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B194086
CAS RN: 3919-76-4
M. Wt: 272.08 g/mol
InChI Key: WQXUUMUOERZZAE-UHFFFAOYSA-N
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Description

The compound “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid” contains several functional groups. The “3-(2,6-Dichlorophenyl)” part suggests the presence of a phenyl ring (a variant of a benzene ring) with two chlorine atoms attached at the 2nd and 6th positions. The “5-methylisoxazole” part indicates an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) with a methyl group attached at the 5th position. The “4-carboxylic acid” part suggests a carboxylic acid functional group attached at the 4th position of the isoxazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a cyclization reaction, followed by the introduction of the phenyl and carboxylic acid groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the isoxazole ring. The presence of the electronegative chlorine atoms on the phenyl ring and the polar carboxylic acid group would likely influence the overall polarity and shape of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive and can participate in various reactions such as esterification or amide formation. The chlorines on the phenyl ring can also be reactive under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like carboxylic acid would likely make the compound relatively polar and potentially soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement and interactions of these functional groups.


Scientific Research Applications

1. Synthesis and Structural Studies

  • Experimental and theoretical studies on isoxazole derivatives, including 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, reveal insights into their synthesis and structural properties. X-ray diffraction and quantum-chemical DFT calculations play a crucial role in understanding their molecular structure and properties. Such research is fundamental for developing potential antibacterial or antifungal agents (Jezierska et al., 2003).

2. Mass Spectrometry and Thermal Isomerization

  • Studies on the mass spectra of compounds like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid have led to observations of thermal isomerization in certain derivatives. This research provides insights into the stability and transformation of these molecules under varying conditions, which is critical for their potential application in pharmaceuticals (Zhigulev et al., 1974).

3. Immunomodulating Properties

  • Research into the immunomodulating action of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid indicates potential immunological activities. Such studies contribute to understanding how these compounds interact with human peripheral blood mononuclear cells (PMBC), highlighting their potential in immunotherapy applications (Ryng et al., 1999).

4. Tautomerism and Basicity

  • Research on the tautomerism of heteroaromatic compounds, including isoxazole derivatives, sheds light on their chemical behavior in different solvents. Understanding the basicity and acid strength of these compounds is crucial for their application in various chemical reactions and pharmaceutical developments (Boulton & Katritzky, 1961).

5. Heterocyclic Rearrangement

  • Studies on the rearrangement of isoxazole derivatives into other heterocyclic structures provide valuable insights into synthetic pathways for developing novel compounds with potential pharmaceutical applications (Potkin et al., 2012).

6. Synthesis of Novel Compounds

  • Research into the synthesis of novel compounds using isoxazole derivatives as starting materials contributes to the expansion of available pharmaceutical agents and chemicals. This includes the exploration of new synthetic routes and understanding the reactivity of these compounds in various chemical transformations (Martins et al., 2002).

7. Polymer Science Applications

  • The exploration of isoxazole derivatives in polymer science has led to the development of new materials with unique properties. Research in this area is significant for advancing materials science and discovering new applications of these compounds in various industries (Kricheldorf & Thomsen, 1992).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards. However, handling any chemical compound should be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation.


Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential use in treating various diseases, so this could be a possible area of future research.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a detailed and accurate analysis, specific experimental data and literature would be required. Always consult with a qualified professional or scientist when working with new compounds.


properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXUUMUOERZZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063233
Record name 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-
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Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS RN

3919-76-4
Record name 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Record name 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-
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Record name 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-
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Record name 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZB Yang, P Li, YJ He - Molecules, 2019 - mdpi.com
As a continuation of our efforts to discover and develop “me-better” active molecules, in this study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety …
Number of citations: 18 www.mdpi.com
M Jumppanen, SM Kinnunen… - Journal of Medicinal …, 2019 - ACS Publications
Transcription factors GATA4 and NKX2-5 directly interact and synergistically activate several cardiac genes and stretch-induced cardiomyocyte hypertrophy. Previously, we identified …
Number of citations: 17 pubs.acs.org
CJ Easton, GA Heath, CMM Hughes… - Journal of the …, 2001 - pubs.rsc.org
Isoxazoles substituted with an electron-withdrawing group at the 4-position undergo electrochemical and yeast-catalysed N–O bond cleavage. The electrolysis is much more efficient …
Number of citations: 35 pubs.rsc.org

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